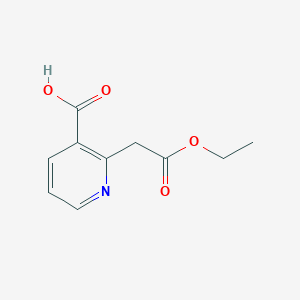

2-(2-Ethoxy-2-oxoethyl)nicotinic acid

説明

Contextualizing the Nicotinic Acid Scaffold in Drug Discovery and Development

Nicotinic acid, also known as niacin or vitamin B3, is a well-established compound with a long history in medicine. chemistryjournal.netnih.govresearchgate.net Beyond its nutritional role, nicotinic acid has been utilized for its ability to modulate lipid levels in the body. nih.govresearchgate.net This fundamental biological activity has cemented the nicotinic acid scaffold as a privileged structure in drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thus serving as a starting point for the development of new therapeutic agents. The inherent bioactivity of the nicotinic acid core has inspired chemists to create a vast array of derivatives in the pursuit of novel drugs with a wide range of therapeutic applications, including anti-inflammatory and analgesic agents. chemistryjournal.netresearchgate.net

Significance of Pyridine-Based Heterocycles in Medicinal Chemistry

Pyridine (B92270), the parent heterocycle of nicotinic acid, is a cornerstone of medicinal chemistry. Its six-membered aromatic ring containing one nitrogen atom imparts unique physicochemical properties to molecules. The nitrogen atom can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of drugs to their biological targets. Furthermore, the pyridine ring is amenable to a wide variety of chemical modifications, allowing for the fine-tuning of a molecule's properties to enhance its efficacy, selectivity, and pharmacokinetic profile. Consequently, the pyridine motif is found in a multitude of approved drugs and serves as a critical component in the design of new therapeutic candidates.

Overview of Research Trajectories for 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid and its Analogs

Research involving this compound and its analogs primarily revolves around its utility as a synthetic intermediate for the creation of more elaborate molecular architectures with specific functional properties. One notable area of investigation is the synthesis of novel fluorescent probes. For instance, this compound has been used as a key starting material in the synthesis of 4-aza-indole derivatives. researchgate.net These resulting compounds have been studied for their photophysical properties, demonstrating the potential of the initial scaffold in the development of new materials for optical applications. researchgate.net

Furthermore, the broader class of nicotinic acid derivatives is being extensively explored for various therapeutic applications. Research has focused on creating analogs with potential anti-inflammatory, antimicrobial, and kinase inhibitory activities. While these studies may not always start directly from this compound, they highlight the general research trend of modifying the nicotinic acid core to generate new bioactive compounds. The exploration of these derivatives underscores the importance of the underlying scaffold in the quest for novel therapeutic agents.

Chemical Compound Data

Below are tables detailing the properties of this compound and some of its analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid | clearsynth.com |

| CAS Number | 35969-51-8 | clearsynth.com |

| Molecular Formula | C₁₀H₁₁NO₄ | sigmaaldrich.com |

| Molecular Weight | 209.20 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Examples of Analogs of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate | Not Available | C₁₂H₁₇N₃O₄ | 267.285 |

| 4-Amino-2-(2-ethoxy-2-oxoethyl)nicotinic acid | 1393573-21-1 | C₁₀H₁₂N₂O₄ | 224.21 |

| 2-(2-Ethoxy-2-oxoethyl)benzoic acid | 22479-46-5 | C₁₁H₁₂O₄ | 208.21 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWYQJVDTXVUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377124 | |

| Record name | 2-(2-ethoxy-2-oxoethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35969-51-8 | |

| Record name | 2-(2-ethoxy-2-oxoethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 2 Ethoxy 2 Oxoethyl Nicotinic Acid

Established Synthetic Pathways for the Nicotinic Acid Core

The industrial and laboratory-scale synthesis of nicotinic acid (Vitamin B3) is well-established, with several methods having been developed over the years. These methods primarily focus on the oxidation of substituted pyridines.

Conventional Synthetic Approaches to Nicotinic Acid

Historically, nicotinic acid was produced through the oxidation of nicotine (B1678760), a naturally occurring alkaloid in tobacco plants. wikipedia.org This method, however, has been largely replaced by more efficient and scalable synthetic routes. Other early methods involved the oxidation of quinoline (B57606) or 3-methylpyridine (B133936) (3-picoline) using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3). researchgate.net

Conventional chemical synthesis methods, such as ammoxidation and liquid-phase oxidation, are widely used. researchgate.netnih.gov These processes often require harsh reaction conditions, including high temperatures (over 150°C) and the use of metal catalysts, which can lead to unwanted byproducts and environmental concerns. researchgate.netnih.gov Despite these drawbacks, chemical synthesis remains a primary route due to its capacity for high yields, often in the range of 80-90%. researchgate.netnih.gov

A notable laboratory and potential industrial method involves the hydrothermal decarboxylation of quinolinic acid. This process involves heating quinolinic acid with deionized water at high temperatures (150-250°C) and pressures (1-2 MPa), which leads to the formation of nicotinic acid without the need for a catalyst, thus avoiding catalyst-related byproducts. youtube.com

Industrial Production Methods and Considerations

On an industrial scale, the majority of nicotinic acid is produced through the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (3-picoline). atlantis-press.com The oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common industrial process. atlantis-press.com A significant environmental drawback of this method is the production of nitrous oxide (N2O), a potent greenhouse gas. atlantis-press.com

The synthesis from 3-picoline can proceed through several routes. One major industrial method is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinamide (B372718) or directly to nicotinic acid. bohrium.com This process typically utilizes a fluidized bed reactor with a heterogeneous catalyst. bohrium.com Another approach is the direct selective oxidation of 3-picoline. youtube.com

The Lonza process, a well-known industrial method, involves the oxidation of 5-ethyl-2-methylpyridine with an excess of nitric acid at low temperatures (below 20°C). bohrium.com Under these conditions, nicotinic acid nitrate (B79036) crystallizes out of the solution. This salt is then dissolved in water, and the pH is adjusted to precipitate the pure nicotinic acid. bohrium.com

Concerns over the environmental impact of these traditional methods, particularly the use of corrosive acids and the generation of greenhouse gases, have spurred research into "green" chemistry alternatives. atlantis-press.com These include enzymatic synthesis and the use of more environmentally benign oxidizing agents. ucsb.edulibretexts.org

Table 1: Comparison of Industrial Nicotinic Acid Production Methods

| Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| 5-Ethyl-2-methylpyridine | Nitric acid oxidation | High yield and conversion | Production of nitrous oxide (N2O), a potent greenhouse gas. atlantis-press.com |

| 3-Methylpyridine (3-Picoline) | Gas-phase ammoxidation followed by hydrolysis | Established process | Harsh conditions, use of catalysts. bohrium.com |

| 3-Methylpyridine (3-Picoline) | Liquid-phase oxidation with catalysts like Co(OAc)2/Mn(OAc)2 | High conversion and selectivity | High temperature and pressure required. bohrium.com |

| Quinolinic Acid | Hydrothermal decarboxylation | No catalyst needed, avoids related byproducts | High temperature and pressure required. youtube.com |

Targeted Synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid

The synthesis of the specifically substituted nicotinic acid derivative, this compound, requires more targeted approaches that allow for the introduction of the ethoxy-oxoethyl group at the 2-position of the pyridine (B92270) ring.

Approaches Involving Halogenated Pyridine as a Precursor

A common and effective strategy for the synthesis of 2-substituted nicotinic acids involves the use of a halogenated pyridine precursor, typically 2-chloronicotinic acid. researchgate.netnih.govbohrium.com The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various side chains.

For the synthesis of this compound, a plausible and documented route involves the reaction of 2-chloronicotinic acid with an enolate nucleophile derived from a β-keto ester, such as ethyl acetoacetate (B1235776). researchgate.netnih.govbohrium.comyoutube.com The enolate anion, generated by a suitable base, attacks the 2-position of the nicotinic acid ring, displacing the chloride and forming a new carbon-carbon bond. This is a variation of the well-known reactions of enolates with electrophiles. atlantis-press.comlibretexts.orgyoutube.comresearchgate.net

The general steps for this synthesis are:

Enolate Formation: Treatment of ethyl acetoacetate with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the corresponding enolate.

Nucleophilic Substitution: Reaction of the enolate with 2-chloronicotinic acid. This step may require heating and is often carried out in a suitable solvent.

Workup and Purification: Acidification of the reaction mixture to protonate the carboxylate and subsequent purification of the final product.

A specific synthetic scheme for this compound has been reported, confirming the viability of this approach. orgsyn.org While the detailed reaction conditions from this specific source are not fully elaborated in publicly available text, the general principles of nucleophilic aromatic substitution on a pyridine ring with an enolate are well-understood in organic chemistry.

Table 2: Key Precursors for the Synthesis of this compound via Halogenated Pyridine Route

| Precursor | CAS Number | Role in Synthesis |

|---|---|---|

| 2-Chloronicotinic acid | 2942-59-8 | Electrophilic pyridine core with a leaving group at the 2-position. wikipedia.org |

| Ethyl acetoacetate | 141-97-9 | Source of the enolate nucleophile to form the (ethoxy-oxoethyl) side chain. |

Intramolecular Cyclization Reactions in the Synthesis

Intramolecular cyclization is a powerful tool in heterocyclic chemistry for the construction of ring systems. In the context of synthesizing derivatives of 2-(carboxymethyl)pyridine, such as the target molecule, intramolecular cyclization could theoretically be employed. For instance, a suitably functionalized acyclic precursor could undergo cyclization to form the pyridine ring with the desired side chain already in place.

An example of a relevant cyclization is the reaction of a δ-hydroxy acid to form a δ-lactone, which demonstrates the principle of intramolecular ring formation. rsc.org In the context of pyridine synthesis, a reversible pH-dependent intramolecular cyclization between a pyridine and an aldehyde moiety has been reported, leading to a fused heterocycle. youtube.com

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com These reactions are advantageous due to their atom economy, reduced waste, and operational simplicity. mdpi.com

Several MCRs are known for the synthesis of nicotinic acid derivatives and other pyridines. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a pseudo-four-component reaction. More contemporary MCRs have been developed for the synthesis of various substituted pyridines and nicotinic acid derivatives. ucsb.edu For instance, a one-pot, three-component reaction has been reported to yield medicinally promising ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives, which intriguingly contains the ethoxy-oxoethyl side chain, albeit on a different heterocyclic core. bohrium.com

While MCRs offer a powerful approach to the synthesis of complex heterocyclic molecules, a specific multi-component reaction or one-pot synthesis for the direct preparation of this compound is not prominently described in the available literature. The development of such a reaction would represent a novel and efficient route to this compound.

Conversion of Half Esters to Acyl Azides and Subsequent Rearrangements

The conversion of the carboxylic acid moiety of half-esters like this compound into other functional groups often proceeds via an acyl azide (B81097) intermediate. This transformation is a cornerstone of the Curtius rearrangement, a versatile and powerful reaction in organic synthesis. wikipedia.orgnih.gov The process involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate, accompanied by the loss of nitrogen gas. wikipedia.org This isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles to yield a range of products, such as primary amines, carbamates, or ureas. wikipedia.orgorganic-chemistry.org

The synthesis of the requisite acyl azide from the carboxylic acid can be achieved through several standard methods. A common route involves the reaction of the corresponding acyl chloride with an azide salt, such as sodium azide. nih.govorganic-chemistry.org Alternatively, the carboxylic acid can be treated with hydrazine (B178648) to form an acylhydrazide, which is then reacted with nitrous acid to generate the acyl azide. nih.gov A more direct, one-pot approach utilizes reagents like diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the acyl azide, which then rearranges in situ. nih.govmdpi.com

The mechanism of the Curtius rearrangement is now understood to be a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org This concerted pathway ensures that the rearrangement proceeds with complete retention of the migrating group's stereochemistry. nih.gov The migratory aptitude generally follows the order of tertiary > secondary ~ aryl > primary. wikipedia.org

The resulting isocyanate can be hydrolyzed with water to yield an unstable carbamic acid, which decarboxylates to give a primary amine. organic-chemistry.org Alternatively, reacting the isocyanate with alcohols or amines produces stable carbamates and urea (B33335) derivatives, respectively. wikipedia.org This strategy has been widely applied in the synthesis of complex molecules, including natural products like Triquinacene. wikipedia.org

Table 1: Key Steps in the Curtius Rearrangement

| Step | Description | Reactants | Intermediate | Product |

| 1. Azide Formation | Conversion of the carboxylic acid to an acyl azide. | Carboxylic acid, Azide source (e.g., DPPA, NaN₃) | Acyl azide | - |

| 2. Rearrangement | Thermal or photochemical decomposition of the acyl azide. | Acyl azide | Isocyanate | Isocyanate |

| 3. Nucleophilic Trapping | Reaction of the isocyanate with a nucleophile. | Isocyanate, Nucleophile (e.g., H₂O, ROH, RNH₂) | - | Amine, Carbamate, or Urea |

Utilization of Specific Reagents and Catalysts in Synthesis

The synthesis of this compound and its derivatives employs a variety of specific reagents and catalysts to achieve desired transformations efficiently and with high selectivity.

In the context of the Curtius rearrangement, phosphoryl azide reagents are common. Diphenylphosphoryl azide (DPPA) is a widely used reagent for the one-pot conversion of carboxylic acids into carbamates. mdpi.com Other azide sources include trimethylsilyl (B98337) azide (Me₃SiN₃), which can be used for the conversion of carboxylic acids to the corresponding acyl azides, followed by thermal rearrangement. mdpi.com

For modifying the pyridine ring or introducing substituents, catalytic methods are paramount. Palladium (Pd) catalysts are instrumental in various cross-coupling reactions. For instance, a Pd/C catalyst under a hydrogen atmosphere has been used for deoxygenation reactions in the synthesis of 2-acetylnicotinic acid from nicotinic acid N-oxide, offering a more environmentally friendly alternative to stoichiometric reagents like PCl₃ or PBr₃. google.com

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a range of transformations, including annulation reactions. rsc.orgnih.gov They can be used to generate reactive intermediates, such as triazolium enolates from aldehydes, which can then participate in asymmetric reactions to build complex heterocyclic structures. rsc.org

In the synthesis of nicotinic acid derivatives, coupling reagents are often necessary to form amide bonds. For example, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) has been used to facilitate the reaction between nicotinic acid and an amine to form a nicotinamide derivative. nih.gov

Table 2: Selected Reagents and Catalysts in Nicotinic Acid Derivative Synthesis

| Reagent/Catalyst | Application | Example Reaction | Reference |

| Diphenylphosphoryl azide (DPPA) | Curtius Rearrangement | Carboxylic acid → Carbamate (one-pot) | mdpi.com |

| Trimethylsilyl azide (Me₃SiN₃) | Curtius Rearrangement | Carboxylic acid → Acyl azide → Cyclic carbamate | mdpi.com |

| Palladium on Carbon (Pd/C) | Deoxygenation | N-oxide reduction | google.com |

| N-Heterocyclic Carbene (NHC) | Annulation Reactions | Asymmetric [2+2] annulation of aldehydes and ketimines | rsc.org |

| EEDQ | Amide Coupling | Nicotinic acid + Amine → Nicotinamide | nih.gov |

Synthesis of Derivatives and Analogs of this compound

Strategies for Structural Diversification

The structural framework of this compound offers multiple sites for chemical modification, allowing for extensive structural diversification. Strategies typically target the pyridine ring, the carboxylic acid group, the ester functionality, and the methylene (B1212753) bridge.

One primary strategy involves the functionalization of the pyridine ring. The inherent reactivity of the pyridine core allows for electrophilic and nucleophilic substitution reactions. For instance, 2-chloronicotinic acid, a related precursor, serves as a key intermediate for synthesizing various derivatives by reacting it with different nucleophiles, such as anilines, to produce 2-arylaminonicotinic acids. researchgate.net

Another common approach is the modification of the carboxylic acid and ester groups. The carboxylic acid can be converted into a wide array of functional groups, including amides, esters, and other carbonyl derivatives. nih.govgoogle.com Similarly, the ethyl ester can be hydrolyzed to the corresponding dicarboxylic acid or transesterified with different alcohols. These modifications are crucial for creating prodrugs or altering the pharmacokinetic properties of the molecule. researchgate.netepo.org

Furthermore, derivatization can be achieved by building upon the existing side chain. The methylene group can potentially be functionalized, or the entire (ethoxycarbonyl)methyl substituent can be replaced with other groups to explore structure-activity relationships. The synthesis of 2-oxoglutarate derivatives with various substituents at the C3 and C4 positions illustrates how a core dicarboxylic acid structure can be systematically modified. rsc.org

Exploration of Heterocyclic Annulation and Ring Systems

Annulation, the process of building a new ring onto an existing molecular framework, is a powerful strategy for synthesizing complex derivatives of this compound. This approach leads to the formation of fused heterocyclic systems, significantly expanding the chemical space and biological potential of the initial scaffold.

A key strategy involves using the nicotinic acid moiety as a building block for constructing fused ring systems. For example, derivatives of nicotinic acid can be used to synthesize thieno[2,3-b]pyridines. researchgate.netresearchgate.net These bicyclic structures are versatile intermediates that can be further elaborated. The amino group in 3-aminothieno[2,3-b]pyridine-2-carboxylates, which can be derived from nicotinic acid esters, serves as a handle for subsequent cyclization reactions. researchgate.net

N-Heterocyclic Carbene (NHC) catalysis offers a modern and efficient method for annulation reactions. nih.gov For example, NHC-catalyzed [2+2] annulation of ketimines with aldehydes can produce spirooxindole β-lactams, demonstrating the power of this method to create complex, stereochemically rich heterocyclic systems. rsc.org While not directly applied to this compound in the provided literature, such methodologies represent a frontier in the synthesis of its complex analogs.

The synthesis of these annulated systems often involves multi-step sequences or domino reactions, where multiple bonds are formed in a single synthetic operation, enhancing synthetic efficiency. researchgate.net

Synthesis of Pyrimidine-Annulated Heterocyclic Ring Systems

A significant area in the derivatization of nicotinic acid analogs is the synthesis of fused pyrimidine (B1678525) ring systems. These structures are of great interest due to their prevalence in biologically active molecules. Pyridothienopyrimidines are a class of tricyclic heterocycles that can be synthesized from nicotinic acid-derived precursors. researchgate.net

The synthesis typically begins with a thieno[2,3-b]pyridine (B153569) scaffold, which, as mentioned, can be prepared from nicotinic acid derivatives. researchgate.netresearchgate.net The 3-aminothieno[2,3-b]pyridine-2-carboxylate intermediate is particularly valuable. This compound can undergo condensation reactions with various one-carbon synthons to form the pyrimidine ring. For example, reaction with formamide, triethyl orthoformate, or dimethylformamide-dimethylacetal (DMF-DMA) can introduce the necessary atoms to close the pyrimidine ring, leading to the formation of pyridothieno[3,2-d]pyrimidine derivatives. researchgate.net

These tandem protocols can be highly efficient, sometimes proceeding as one-pot, three-component reactions to generate a library of pyrimidine-annulated hybrids linked to different aryl or alkyl groups. researchgate.net The specific reagents and reaction conditions can be tuned to control the substitution pattern on the newly formed pyrimidine ring, allowing for systematic exploration of the structure-activity relationship of these complex heterocycles.

Derivatives with Modified Ester or Carboxylic Acid Functionalities

Modification of the ester and carboxylic acid groups in this compound is a fundamental strategy for creating new analogs with tailored properties. These functional groups are readily accessible for a wide range of chemical transformations.

The carboxylic acid at position 3 of the pyridine ring can be converted into various amides by coupling with different amines. nih.govgoogle.com This is a common strategy in medicinal chemistry to modulate factors like solubility, cell permeability, and target binding. For instance, nicotinic acid has been reacted with 5'-amino-5'-deoxy-6-azauridine to produce 5'-deoxy-5'-nicotinamido-6-azauridine, demonstrating the formation of an amide linkage to a complex nucleoside. nih.gov

The ethyl ester at the terminus of the side chain can also be easily modified. Saponification (hydrolysis under basic conditions) would yield the corresponding dicarboxylic acid. This diacid can then be subjected to further reactions, such as selective mono-esterification or conversion to a di-amide. Transesterification, by reacting the parent ester with a different alcohol under acidic or basic catalysis, can produce a range of other esters, such as methyl, propyl, or hexyl nicotinates, which can alter the lipophilicity of the molecule. researchgate.net

Furthermore, both the carboxylic acid and the ester can be reduced to the corresponding alcohols. These transformations open up avenues for synthesizing a completely different class of derivatives, expanding the structural diversity available from the parent compound.

Stereoselective Synthesis of Advanced Intermediates

The establishment of a stereogenic center at the carbon atom alpha to the pyridine ring represents a pivotal step in the synthesis of chiral analogs related to this compound. Although direct stereoselective routes to the title compound are not extensively detailed in the literature, a variety of analogous strategies for generating chiral centers in comparable pyridine-containing molecules have been successfully developed. These methodologies offer a foundational framework for accessing advanced chiral intermediates that can be subsequently transformed. Key strategies include the asymmetric reduction of prochiral ketones, the enantioselective alkylation of pyridine derivatives, and the application of chiral auxiliaries.

A significant approach involves the asymmetric reduction of acetylpyridine derivatives, which yields chiral 1-(pyridyl)ethanols that serve as versatile intermediates. These chiral alcohols can, in principle, be further elaborated to the desired carboxylic acid derivatives. For example, the borane-mediated asymmetric reduction of acetylpyridines employing chiral spiroborate ester catalysts, derived from non-racemic 1,2-aminoalcohols, has proven to be highly effective. nih.gov This technique facilitates the production of chiral pyridyl ethanols with a high degree of enantioselectivity. nih.gov

Another robust method is the direct enantioselective α-alkylation of 2-alkylpyridines. This has been accomplished through the use of chiral lithium amides, which function as non-covalent stereodirecting auxiliaries. nih.gov This approach circumvents the necessity for pre-functionalization of the pyridine substrate and enables access to α-chiral alkylated pyridines with high enantiomeric ratios. nih.gov The reaction's stereochemical outcome is governed by the formation of well-defined chiral aggregates between the organolithium reagent and the chiral lithium amide. nih.gov

Photochemical methods have also been identified as a promising avenue for enantioselective α-alkylation. A notable example is the chiral amine-catalyzed enantioselective α-alkylation of aldehydes utilizing amino acid-derived pyridinium (B92312) salts. chemrxiv.orgrsc.org This reaction is distinguished by its ability to proceed under visible light irradiation without the requirement of an external photocatalyst, functioning via a light-activated charge-transfer complex. chemrxiv.orgrsc.org

The subsequent tables provide a summary of key research findings from these pertinent stereoselective synthetic methodologies, which could be adapted for the synthesis of advanced intermediates for this compound.

Table 1: Asymmetric Reduction of Acetylpyridines with Spiroborate Ester Catalyst 5 nih.gov This table summarizes the enantioselective reduction of various acetylpyridines to the corresponding chiral alcohols using a spiroborate ester catalyst. The high enantiomeric excesses achieved demonstrate the potential of this method for creating chiral intermediates.

| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 3-Acetylpyridine | 1.0 | 96 | 98 |

| 2 | 3-Acetylpyridine | 0.5 | 93 | 94 |

| 3 | 4-Acetylpyridine | 2.5 | 95 | 99 |

| 4 | 4-Acetylpyridine | 1.0 | 92 | 99 |

| 5 | 5-Acetyl-2-methoxypyridine | 1.0 | - | 98 |

Table 2: Enantioselective α-Alkylation of 2-Alkylpyridines using a Chiral Lithium Amide nih.govThis table showcases the direct enantioselective alkylation of 2-alkylpyridines with various electrophiles, mediated by a chiral lithium amide. The high enantiomeric ratios obtained for a range of products highlight the versatility of this approach.

| Entry | Substrate | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 2-Methylpyridine | Methyl iodide | 2-Ethylpyridine | 85 | 93:7 |

| 2 | 2-Methylpyridine | Allyl bromide | 2-(But-3-en-1-yl)pyridine | 91 | 94:6 |

| 3 | 2-Methylpyridine | Benzyl bromide | 2-Phenethylpyridine | 95 | 93:7 |

| 4 | 2-Methylpyridine | 2-(Bromomethyl)pyridine | 2,2'-Ethane-1,2-diyl-bis(pyridine) | 88 | 99:1 |

Table 3: Asymmetric Synthesis of 2-(2-pyridyl)aziridines nih.govThis table details the diastereoselective synthesis of a chiral aziridine (B145994) from a 2-pyridinecarboxaldehyde-derived imine. Chiral aziridines are valuable intermediates that can undergo regioselective ring-opening reactions to furnish a variety of functionalized chiral amines.

| Entry | Imine Precursor | Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Imine of 2-pyridinecarboxaldehyde (B72084) and (S)-valinol TMS ether | Chloromethyllithium | 1-((S)-2-(trimethylsilyloxy)-3-methylbutan-2-yl)-2-(pyridin-2-yl)aziridine | 80 | 95:5 |

Computational Chemistry and Molecular Modeling Studies of 2 2 Ethoxy 2 Oxoethyl Nicotinic Acid and Its Analogs

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule from its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(2-ethoxy-2-oxoethyl)nicotinic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional geometry (structural optimization). wu.ac.thnih.gov This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

For instance, in the pyridine (B92270) ring of nicotinic acid analogs, C-C bond lengths are typically calculated to be around 1.38-1.40 Å, while C-N bonds are also in a similar range, indicating aromatic character. wu.ac.th The C=O bonds within the carboxylic acid and ester functional groups would be expected to have lengths of approximately 1.20-1.22 Å, with the C-O single bonds being longer, around 1.33-1.36 Å. These optimized structural parameters are crucial for understanding the molecule's shape and for subsequent property calculations.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For the parent compound, nicotinic acid, the calculated HOMO-LUMO gap is approximately 4.94 eV, indicating significant chemical stability. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness, indicating polarizability (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). researchgate.net

| Parameter | Symbol | Calculated Value (eV) | Reference |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.44 | researchgate.net |

| LUMO Energy | ELUMO | -1.50 | researchgate.net |

| Energy Gap | ΔE | 4.94 | researchgate.net |

| Chemical Hardness | η | 2.47 | researchgate.net |

| Chemical Softness | S | 0.41 | researchgate.net |

| Electronegativity | χ | 3.97 | researchgate.net |

| Chemical Potential | μ | -3.97 | researchgate.net |

| Electrophilicity Index | ω | 3.19 | researchgate.net |

These descriptors suggest that nicotinic acid and its analogs are stable molecules with a strong capacity to accept electrons. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show:

Negative Regions (Red): Concentrated around the oxygen atoms of the carboxylic acid and ester groups, as well as the nitrogen atom of the pyridine ring, making these the primary sites for interacting with positive charges or electrophiles.

Positive Regions (Blue): Located around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydrogen atoms attached to the pyridine ring, indicating these as sites for nucleophilic attack.

Quantum chemical calculations can accurately predict spectroscopic data, which aids in the structural confirmation of synthesized compounds. DFT methods are widely used to calculate the vibrational frequencies observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra, as well as the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov

Theoretical vibrational analysis for nicotinic acid analogs helps in assigning the experimental spectral bands to specific molecular vibrations. nih.govresearchgate.net For this compound, key predicted vibrations would include C-H stretching, C=O stretching from both the acid and ester groups, and various stretching and bending modes associated with the pyridine ring. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like Gauge-Including Atomic Orbital (GIAO) to correlate the electronic environment of each nucleus with its observed resonance. wu.ac.th

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3570 | nih.gov |

| C-H Stretch (Aromatic) | 3071 - 3081 | researchgate.net |

| C-H Stretch (Aliphatic) | 2818 - 2980 | researchgate.net |

| C=O Stretch (Carboxylic Acid) | 1703 - 1714 | researchgate.net |

| C=C Stretch (Aromatic) | ~1594 | researchgate.net |

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound and its analogs, molecular docking studies can predict their binding affinity and interaction patterns within the active sites of various biological targets. Research on nicotinic acid derivatives has shown their potential to interact with bacterial enzymes, highlighting their promise as antimicrobial agents. nih.govmdpi.comresearchgate.net

The docking process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity (often in kcal/mol). The analysis of the best-docked poses reveals specific interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the -COOH and C=O groups) and amino acid residues in the protein (e.g., Serine, Threonine, Lysine). nih.gov

Hydrophobic Interactions: Occurring between the aromatic pyridine ring and nonpolar amino acid residues (e.g., Phenylalanine, Leucine, Valine). nih.gov

Electrostatic Interactions: Between charged regions of the ligand and oppositely charged residues in the binding pocket.

These studies can identify key amino acid residues essential for binding and guide the design of new analogs with improved affinity and selectivity for a specific protein target. nih.gov

Analytical Method Development and Characterization for Research Applications

Chromatographic Techniques for Analysis

Chromatographic methods are central to the separation, identification, and quantification of 2-(2-ethoxy-2-oxoethyl)nicotinic acid, whether in its pure form or within complex sample matrices. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of this compound due to its non-volatile and polar nature. A reversed-phase HPLC method is typically developed for this purpose.

Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation from impurities and degradation products. Key parameters include the choice of a stationary phase, mobile phase composition, and detector settings. A C18 column is a common choice, offering good retention for moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) to control pH and ensure good peak shape for the acidic analyte. helixchrom.comptfarm.pl Isocratic or gradient elution can be employed to achieve the desired resolution within an acceptable run time. helixchrom.comnih.gov Ultraviolet (UV) detection is suitable, given the presence of the pyridine (B92270) chromophore, with a detection wavelength typically set around 260 nm.

Validation of the HPLC method is crucial to demonstrate its reliability for its intended purpose. ptfarm.pl This process involves evaluating parameters such as selectivity, linearity, precision, accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). ptfarm.pl

| Parameter | Typical Condition |

|---|---|

| Instrument | HPLC System with UV Detector |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (B1210297) Buffer (pH 4.5) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. mdpi.comresearchgate.net Direct analysis of this compound by GC-MS is challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group in the hot injector port. myfoodresearch.com

To overcome this, a derivatization step is typically required to convert the carboxylic acid into a more volatile and stable ester, for example, a methyl or trimethylsilyl (B98337) (TMS) ester. Following derivatization, the analyte can be separated on a low-to-mid polarity capillary column, such as a 5%-phenyl-methylpolysiloxane (HP-5ms) column. mdpi.comnih.gov The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of all components.

The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluted compound, producing a unique mass spectrum that serves as a chemical fingerprint for identification. The resulting fragmentation pattern can be interpreted to confirm the structure of the derivatized analyte.

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Derivatization Agent | BSTFA (for TMS ester) or Methanolic HCl (for methyl ester) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Helium at ~1 mL/min mdpi.com |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.comresearchgate.net |

| Detection | Mass Spectrometer (Scan or Selected Ion Monitoring) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally sensitive and selective technique, ideal for the analysis of this compound in complex biological or environmental matrices. mdpi.com It combines the separation power of HPLC with the detection capabilities of mass spectrometry. This method is particularly advantageous as it often does not require derivatization, unlike GC-MS. researchgate.netnih.govnih.govresearchgate.net

The chromatographic separation is typically achieved using reversed-phase HPLC conditions similar to those described in section 5.1.1. Following elution from the column, the analyte enters the mass spectrometer source. Electrospray ionization (ESI) is the most common ionization technique for this type of polar molecule and can be operated in either positive or negative ion mode. researchgate.net Positive ion mode is often preferred for pyridine-containing compounds due to the ease of protonating the basic nitrogen atom.

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity for quantification. In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

| Parameter | Typical Condition |

|---|---|

| Instrument | HPLC or UHPLC coupled to a Tandem Mass Spectrometer |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient elution |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor Ion [M+H]⁺ → Product Ion(s) |

| Detection | Multiple Reaction Monitoring (MRM) |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. irisotope.com

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the ethyl ester and the methylene group adjacent to the ring, and the methyl protons of the ethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values are all used to assign each signal to its corresponding proton(s) in the molecule. nih.govchemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. irisotope.comnih.gov Signals are expected for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons of the pyridine ring, the methylene carbons, and the methyl carbon. nih.govchemicalbook.commdpi.com The chemical shifts are indicative of the electronic environment of each carbon.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.5-12.0 | Broad Singlet | 1H | -COOH |

| ~8.80 | Doublet | 1H | Pyridine H6 |

| ~8.30 | Doublet | 1H | Pyridine H4 |

| ~7.40 | Doublet of Doublets | 1H | Pyridine H5 |

| ~4.15 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.90 | Singlet | 2H | Pyridine-CH₂- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171.0 | Ester C=O |

| ~168.0 | Acid C=O |

| ~154.0 | Pyridine C2 |

| ~152.5 | Pyridine C6 |

| ~137.0 | Pyridine C4 |

| ~129.0 | Pyridine C3 |

| ~124.0 | Pyridine C5 |

| ~61.5 | -O-CH₂-CH₃ |

| ~40.0 | Pyridine-CH₂- |

| ~14.1 | -O-CH₂-CH₃ |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

These include a broad O-H stretching band for the carboxylic acid, two distinct C=O stretching bands for the carboxylic acid and the ester functionalities, C-O stretching bands, and vibrations associated with the aromatic pyridine ring. researchgate.netresearchgate.net The positions of these bands provide confirmatory evidence for the molecular structure. nih.govchemicalbook.com

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1735 | C=O stretch | Ester |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C and C=N stretch | Aromatic Ring |

| ~1300-1200 | C-O stretch | Carboxylic Acid, Ester |

| ~1100 | C-O stretch | Ester |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds such as this compound. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing confirmation of the molecular formula and insights into the compound's structure through analysis of its fragmentation patterns.

The molecular weight of this compound (C10H11NO4) is 209.2 g/mol . sigmaaldrich.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be expected at an m/z of approximately 209. Upon ionization, the molecule undergoes predictable fragmentation, breaking at its weakest bonds. Key fragmentation pathways for this compound would likely involve the ester and carboxylic acid functional groups and the side chain attached to the pyridine ring.

Common fragmentation patterns include:

Loss of the ethoxy group (-OCH2CH3): This would result in a fragment ion with an m/z of 164.

Loss of the entire ethyl acetate side chain (-CH2COOC2H5): This cleavage would yield a fragment corresponding to the nicotinic acid cation.

Decarboxylation: The loss of carbon dioxide (-COOH) from the nicotinic acid ring is another plausible fragmentation step.

These fragmentation patterns provide a structural fingerprint that helps to confirm the identity of the analyte. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Description | Chemical Formula of Fragment | Predicted m/z |

| Molecular Ion [M]+ | [C10H11NO4]+ | 209 |

| Loss of Ethoxy group [M - C2H5O]+ | [C8H6NO3]+ | 164 |

| Loss of Carboxylic Acid [M - COOH]+ | [C9H10NO2]+ | 164 |

| Nicotinic Acid Cation | [C6H4NCOOH]+ | 123 |

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a robust and widely used method for the quantitative analysis of compounds containing chromophores (light-absorbing groups). rsc.org In this compound, the pyridine ring of the nicotinic acid moiety acts as the primary chromophore.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) for the parent compound, nicotinic acid, in ethanol (B145695) is approximately 262 nm, and it is expected that this compound would have a similar λmax. japsonline.comresearchgate.net By measuring the absorbance of a sample solution of unknown concentration at this λmax, its concentration can be accurately determined by interpolating from the linear regression of the calibration curve.

The broad bands observed in a UV-Vis spectrum result from the combination of electronic and vibrational transitions within the molecule. upi.edu

Table 2: Example Calibration Data for Quantitative Analysis by UV-Visible Spectroscopy

| Concentration (µg/mL) | Absorbance at 262 nm (AU) |

| 2.0 | 0.155 |

| 4.0 | 0.310 |

| 6.0 | 0.465 |

| 8.0 | 0.620 |

| 10.0 | 0.775 |

| Correlation Coefficient (R²) | >0.999 |

X-Ray Diffraction Studies for Structural Elucidation

While specific crystal structure data for this compound is not publicly available, analysis of its parent compound, nicotinic acid, demonstrates the power of the technique. Studies on nicotinic acid using 3D electron diffraction tomography, a related technique, have confirmed its crystal structure, revealing unit cell parameters and space group symmetry that align with data from X-ray diffraction. nanomegas.com For nicotinic acid, the crystal system is monoclinic with a space group of P21/c. nanomegas.com A similar analysis of this compound would provide unequivocal structural proof and information on intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Table 3: Illustrative Crystal Data from Nicotinic Acid Analysis

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nanomegas.com |

| Space Group | P21/c | nanomegas.com |

| a (Å) | 7.19 | nanomegas.com |

| b (Å) | 11.74 | nanomegas.com |

| c (Å) | 7.28 | nanomegas.com |

| β (°) | 112.45 | nanomegas.com |

Validation of Analytical Methods for Research Purity and Quantification

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. fda.gov For research applications involving purity assessment and quantification of this compound, method validation ensures the reliability, reproducibility, and accuracy of the results. pharmavalidation.in The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for performing this validation, focusing on several key performance characteristics. europa.eu

These parameters are essential for demonstrating a method's suitability. elementlabsolutions.com

Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities or degradation products. europa.eu For an HPLC method, this would be demonstrated by the absence of interfering peaks at the retention time of the main compound.

Precision measures the closeness of agreement between a series of measurements from the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), and is expressed as the relative standard deviation (%RSD). pharmavalidation.in

Linearity is the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. pharmavalidation.in It is determined by analyzing a series of dilutions of a standard solution and is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999. researchgate.net

Accuracy expresses the closeness of the test results to the true value. It is often determined through recovery studies by spiking a sample matrix with a known quantity of the analyte. pharmavalidation.in For assay methods, recovery is typically expected to be within 98-102%. pharmavalidation.in

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of a mobile phase, column temperature), indicating its reliability during normal use. europa.eu

Table 4: Typical Validation Parameters and Acceptance Criteria for a Quantitative HPLC Assay

| Parameter | Measurement | Acceptance Criteria |

| Specificity | Comparison of analyte peak with blank and spiked samples | No interference at the analyte retention time |

| Linearity | 5-7 concentration levels, plotted vs. response | R² ≥ 0.999 |

| Accuracy | Recovery of spiked analyte at 3 levels (e.g., 80%, 100%, 120%) | 98.0% - 102.0% mean recovery |

| Precision (Repeatability) | %RSD of ≥ 6 replicate injections | %RSD ≤ 2.0% |

| Precision (Intermediate) | %RSD of results on different days/analysts | %RSD ≤ 2.0% |

| Robustness | %RSD after minor changes in method parameters | Method remains precise and accurate |

The limits of detection and quantification define the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

These limits are often determined based on the standard deviation of the response and the slope of the calibration curve. The ICH guidelines suggest the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses, and S is the slope of the calibration curve. japsonline.com Establishing the LOD and LOQ is critical for analyzing the compound at low concentrations, particularly for impurity profiling. For a UV-spectrophotometric method for niacin, the LOD and LOQ were found to be 0.986 µg/ml and 2.988 µg/ml, respectively. researchgate.net

Q & A

Q. What advanced techniques validate its role as a pharmaceutical intermediate?

- Methodological Answer : Use bioconjugation (e.g., coupling to peptides via EDC/NHS chemistry). Confirm conjugation efficiency with MALDI-TOF and in vitro assays (e.g., enzyme inhibition). Compare pharmacokinetics in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。